N,N-Diethylpropionamide

Description

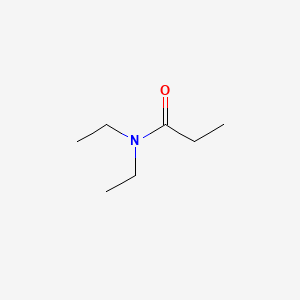

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-4-7(9)8(5-2)6-3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKOQQFDCCBKROY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061493 | |

| Record name | Propanamide, N,N-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1114-51-8 | |

| Record name | Diethylpropionamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1114-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diethylpropionamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001114518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diethylpropionamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanamide, N,N-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanamide, N,N-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Diethyl-propanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIETHYLPROPIONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JFK8231N9S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N,N-Diethylpropionamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diethylpropionamide (DEPA) is a tertiary amide with the chemical formula C₇H₁₅NO. It serves as a crucial intermediate in the synthesis of various organic molecules, finding applications in the pharmaceutical and materials science industries. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its chemical reactivity. All quantitative data is presented in structured tables for ease of comparison, and key experimental workflows and chemical relationships are visualized using diagrams.

Chemical and Physical Properties

This compound is a clear to pale yellow liquid at room temperature.[1] Its fundamental properties are summarized in the tables below, providing a detailed look at its physical, thermodynamic, and safety characteristics.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₅NO | [1][2] |

| Molecular Weight | 129.20 g/mol | [1][2] |

| CAS Number | 1114-51-8 | [1] |

| Appearance | Clear to pale yellow liquid | [1][3] |

| Boiling Point | 191 °C (at 760 mmHg) | [1] |

| 77 °C (at 12 mmHg) | [1][4] | |

| Density | 0.897 g/mL at 25 °C | [1][4] |

| Refractive Index (n²⁰/D) | 1.442 | [4] |

| Water Solubility | 19 g/L at 25 °C | [3] |

| Predicted pKa | -0.41 ± 0.70 | [3][4] |

Thermodynamic Properties

| Property | Value | Source(s) |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -10.08 kJ/mol (Joback Calculated) | [5] |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -232.86 kJ/mol (Joback Calculated) | [5] |

Safety and Hazards

| Hazard Statement | Classification | Source(s) |

| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) | [6] |

| H312: Harmful in contact with skin | Acute toxicity, dermal (Category 4) | [6] |

| H332: Harmful if inhaled | Acute toxicity, inhalation (Category 4) | [6] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the acylation of diethylamine with propionyl chloride. A detailed experimental protocol based on a similar preparation is as follows:

Reaction Scheme:

Procedure:

-

In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve diethylamine in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and cool the solution to 0-5 °C in an ice bath.

-

Slowly add an equimolar amount of propionyl chloride to the cooled diethylamine solution with continuous stirring. The reaction is exothermic, and the temperature should be maintained below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.

-

The reaction mixture will contain the product and diethylamine hydrochloride precipitate. Filter the mixture to remove the salt.

-

Wash the filtrate with a dilute aqueous acid solution (e.g., 5% HCl) to remove any unreacted diethylamine, followed by a wash with a dilute aqueous base solution (e.g., 5% NaHCO₃) to neutralize any remaining acid. Finally, wash with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable technique for the analysis of this compound, allowing for both qualitative and quantitative measurements. A typical method would involve a non-polar or medium-polarity capillary column and electron ionization (EI) mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the ethyl groups and the propionyl moiety.

-

¹³C NMR: The carbon NMR spectrum shows distinct peaks for the carbonyl carbon and the aliphatic carbons.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration.

Spectroscopic Data

¹H NMR Spectrum

While a detailed spectrum with assigned chemical shifts and coupling constants was not explicitly found in the search results, a typical ¹H NMR spectrum of this compound in CDCl₃ would exhibit the following signals:

-

A triplet corresponding to the methyl protons of the propionyl group (CH₃-CH₂-C=O).

-

Two overlapping triplets corresponding to the methyl protons of the two ethyl groups (CH₃-CH₂-N).

-

A quartet corresponding to the methylene protons of the propionyl group (CH₃-CH₂-C=O).

-

Two overlapping quartets corresponding to the methylene protons of the two ethyl groups (CH₃-CH₂-N).

The complexity of the ethyl group signals arises from the restricted rotation around the amide bond, which can make the two ethyl groups magnetically non-equivalent.

¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound would be expected to show the following peaks:

-

A peak in the range of 170-175 ppm for the carbonyl carbon (C=O).

-

Peaks for the methylene carbons of the ethyl groups (-CH₂-N).

-

A peak for the methylene carbon of the propionyl group (-CH₂-C=O).

-

Peaks for the methyl carbons of the ethyl groups (CH₃-CH₂-).

-

A peak for the methyl carbon of the propionyl group (CH₃-CH₂-).

Infrared (IR) Spectrum

The IR spectrum of this compound is dominated by a strong absorption band for the carbonyl group.

| Wavenumber (cm⁻¹) | Assignment |

| ~1640 | C=O stretching (amide) |

| ~2870-2970 | C-H stretching (aliphatic) |

| ~1460 | C-H bending (aliphatic) |

Mass Spectrum

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 129. The fragmentation pattern is characteristic of amides, with a prominent peak resulting from alpha-cleavage. The base peak is often observed at m/z 58, corresponding to the [CH₂=N(CH₂CH₃)]⁺ ion. Other significant fragments may be observed at m/z 100 ([M-C₂H₅]⁺) and m/z 72 ([M-C₃H₅O]⁺).[3][7]

Chemical Reactivity

This compound, as a tertiary amide, exhibits reactivity characteristic of this functional group. The presence of the carbonyl group and the nitrogen atom dictates its chemical behavior.

Hydrolysis

Amides can be hydrolyzed to their corresponding carboxylic acids and amines under either acidic or basic conditions, typically requiring heat.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the carbonyl oxygen is protonated, which activates the carbonyl carbon towards nucleophilic attack by water. Subsequent proton transfer and elimination of diethylamine (which is protonated to diethylammonium) yields propanoic acid.[8][9]

Base-Catalyzed Hydrolysis:

In basic hydrolysis, a hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. The resulting tetrahedral intermediate then expels the diethylamide anion, which is a poor leaving group. This step is typically the rate-determining step and requires elevated temperatures. The diethylamide anion then deprotonates the newly formed carboxylic acid.[8][9]

Reduction

Tertiary amides can be reduced to the corresponding tertiary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reduction with LiAlH₄:

The mechanism involves the initial addition of a hydride ion to the carbonyl carbon. The resulting intermediate then eliminates an aluminate species to form an iminium ion, which is subsequently reduced by another equivalent of hydride to yield the tertiary amine.[1][5]

Applications

This compound is primarily used as a chemical intermediate in organic synthesis.[1] Its structure makes it a valuable building block for the introduction of the N,N-diethylpropionyl group into molecules. This is particularly relevant in the pharmaceutical industry for the synthesis of various drug candidates, including analgesics and anticonvulsants.[3] It also finds use in the materials science sector.[1]

Conclusion

This technical guide has provided a detailed overview of the chemical properties of this compound. The tabulated data on its physical, thermodynamic, and safety properties, along with detailed experimental protocols and spectroscopic information, offer a valuable resource for researchers and professionals in the fields of chemistry and drug development. A thorough understanding of its reactivity, particularly its hydrolysis and reduction, is essential for its effective utilization as a chemical intermediate in the synthesis of more complex molecules.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. This compound [webbook.nist.gov]

- 3. Amide to Amine - Common Conditions [commonorganicchemistry.com]

- 4. rsc.org [rsc.org]

- 5. orgosolver.com [orgosolver.com]

- 6. N,N-Diethyl-2-chloropropionamide synthesis - chemicalbook [chemicalbook.com]

- 7. This compound | C7H15NO | CID 66191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 9. m.youtube.com [m.youtube.com]

N,N-Diethylpropionamide CAS number and molecular formula.

CAS Number: 1114-51-8 Molecular Formula: C₇H₁₅NO

This technical guide provides an in-depth overview of N,N-Diethylpropionamide, a versatile amide that serves as a key intermediate in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document outlines its chemical and physical properties, synthesis, reactivity, and safety protocols, presenting data in a clear and accessible format.

Core Chemical and Physical Properties

This compound is a colorless, clear liquid under standard conditions.[1] Its fundamental properties are crucial for its application in various synthetic processes. The compound is classified as an amide and is a significant component in the fine chemical sector, primarily utilized as a building block for more complex molecules.[1]

A summary of its key quantitative data is presented below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 1114-51-8 | [2][3] |

| Molecular Formula | C₇H₁₅NO | [2][3] |

| Molecular Weight | 129.20 g/mol | [3] |

| Appearance | Colorless clear liquid | [1] |

| Boiling Point | 191 °C (at atmospheric pressure) | [1] |

| 77 °C (at 12 mmHg) | [1][4] | |

| Density | 0.897 g/mL (at 25 °C) | [1] |

| Refractive Index (n²⁰/D) | 1.442 | [4] |

Synthesis and Applications

This compound is a valuable intermediate in the synthesis of diverse organic compounds, finding applications in sectors ranging from pharmaceuticals to materials science.[5] It is particularly noted for its role in the preparation of certain analgesics and anticonvulsants.

The logical workflow for a common synthesis of this compound is illustrated below.

Caption: General synthesis scheme for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, illustrating its reactivity as a synthetic intermediate.

α-Chlorination of this compound

This protocol details the synthesis of N,N-Diethyl-2-chloropropionamide from this compound, demonstrating a common transformation of this intermediate.[6]

Experimental Workflow:

Caption: Workflow for the α-chlorination of this compound.

Detailed Methodology: [6]

-

Preparation of Lithium Diisopropylamide (LDA): In a flame-dried round-bottom flask under an argon atmosphere, dissolve diisopropylamine (1.2 equivalents) in dry tetrahydrofuran (THF). Cool the solution to 0 °C. Add n-butyllithium (1.6 M in hexanes, 1.1 equivalents) dropwise. Stir the resulting mixture at 0 °C for 15 minutes.

-

Enolate Formation: Cool the freshly prepared LDA solution to -78 °C. Slowly add a solution of this compound (1.0 equivalent) in dry THF. Continue stirring at -78 °C for an additional 30 minutes to ensure complete enolate formation.

-

Chlorination: To the reaction mixture, add methyl chlorosulfate (1.1 equivalents) at -78 °C. Stir for 30 minutes.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with dichloromethane.

-

Isolation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude N,N-Diethyl-2-chloropropionamide.

Spectroscopic and Analytical Data

Characterization of this compound is typically achieved through standard spectroscopic methods. A summary of available spectral data is provided below.

| Spectroscopic Data Type | Availability |

| ¹H NMR | Data available |

| ¹³C NMR | Data available |

| Mass Spectrometry (MS) | Data available (Electron Ionization) |

| Infrared (IR) Spectroscopy | Data available |

Safety and Handling

This compound is classified as harmful and requires careful handling in a laboratory setting. Adherence to safety protocols is mandatory to minimize risk.

GHS Hazard Information:

-

Pictogram: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

-

Precautionary Measures:

-

Handling: Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Avoid breathing vapors or mist.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from heat, sparks, and open flames.

-

First Aid:

-

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

-

If on Skin: Wash with plenty of water. Take off contaminated clothing and wash it before reuse.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

References

N,N-Diethylpropionamide: A Comprehensive Technical Guide to its Synthesis and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diethylpropionamide (CAS No. 1114-51-8) is a versatile amide that serves as a key intermediate in organic synthesis. This technical guide provides an in-depth overview of its chemical and physical properties, spectroscopic data, synthesis methodologies, and potential applications, with a particular focus on its role in the pharmaceutical industry. Detailed experimental protocols, data tables for easy comparison, and visualizations of synthetic workflows are presented to support research and development efforts.

Chemical and Physical Properties

This compound is a colorless liquid with a faint odor.[1] It is characterized by the presence of a propionamide group bonded to two ethyl substituents on the nitrogen atom.[1] Its key physicochemical properties are summarized in Table 1.

| Property | Value | Reference |

| CAS Number | 1114-51-8 | [1][2] |

| Molecular Formula | C₇H₁₅NO | [1][2] |

| Molecular Weight | 129.20 g/mol | [2] |

| Appearance | Colorless clear liquid | [1] |

| Boiling Point | 191 °C (at 760 mmHg) | [3] |

| 77 °C (at 12 mmHg) | [4] | |

| Density | 0.897 g/mL at 25 °C | [4] |

| Solubility in Water | 19 g/L at 25 °C | [1] |

| Refractive Index (n²⁰/D) | ~1.442 | [4] |

| Flash Point | 163 °F (72.8 °C) | [4] |

Spectroscopic Data

The structural identity of this compound can be confirmed through various spectroscopic techniques. A summary of key spectral data is provided in Table 2.

| Technique | Key Data / Observations | Reference |

| ¹H NMR | Data available, consistent with the structure of this compound. | |

| ¹³C NMR | Data available, consistent with the structure of this compound. | |

| Infrared (IR) Spectroscopy | Data available, showing characteristic amide C=O and C-N stretching frequencies. | |

| Mass Spectrometry (MS) | Molecular ion peak consistent with the molecular weight. |

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the acylation of diethylamine with a suitable propionylating agent, such as propionyl chloride or propionic anhydride. The reaction involves the nucleophilic attack of the diethylamine nitrogen on the carbonyl carbon of the propionylating agent, followed by the elimination of a leaving group (e.g., chloride).

Experimental Protocol: Synthesis from Propionyl Chloride and Diethylamine

The following is a representative experimental protocol for the synthesis of this compound, adapted from standard organic synthesis procedures for amide formation.

Materials:

-

Propionyl chloride

-

Diethylamine

-

Triethylamine (or another suitable base)

-

Anhydrous dichloromethane (or another suitable inert solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

To a solution of diethylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane, cooled to 0 °C in an ice bath, add propionyl chloride (1.05 equivalents) dropwise via a dropping funnel with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Potential Applications in Drug Development

This compound serves as a crucial building block in the synthesis of more complex organic molecules, particularly within the pharmaceutical sector.[3] It is frequently cited as an intermediate in the production of various drugs, including analgesics and anticonvulsants.[1]

While the direct synthesis pathways for many commercial drugs are proprietary, the prevalence of the propionamide and related amide structures in pharmacologically active molecules underscores the importance of intermediates like this compound. For instance, numerous studies have explored the synthesis and anticonvulsant properties of various N-substituted propionamides and related structures, indicating the value of this chemical motif in the design of novel central nervous system agents. Similarly, the N,N-diethylamide moiety is present in a range of bioactive compounds.

Toxicology and Safety Information

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] It is also a combustible liquid.

-

Acute Toxicity: The LD50 for mice via the intraperitoneal route is 770 mg/kg.[4]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[2]

-

Precautionary Statements: Standard precautions for handling harmful chemicals should be observed, including wearing appropriate personal protective equipment (gloves, eye protection), ensuring adequate ventilation, and avoiding ingestion, inhalation, and skin contact.[5] In case of exposure, it is important to seek medical attention.

For more detailed safety information, it is recommended to consult the full Material Safety Data Sheet (MSDS) from the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with established applications in organic synthesis. Its primary significance lies in its role as a precursor for more complex molecules, particularly within the pharmaceutical industry for the development of analgesics and anticonvulsants. This guide has provided a comprehensive overview of its properties, synthesis, and potential applications, offering a valuable resource for researchers and professionals in the field of drug development and chemical synthesis.

References

Physical properties of N,N-Diethylpropionamide, such as boiling point and density.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of N,N-Diethylpropionamide, a significant intermediate in various industrial and pharmaceutical syntheses. The document outlines its boiling point and density, provides detailed experimental protocols for their determination, and includes a workflow diagram for physical property characterization.

Core Physical Properties

This compound (CAS No. 1114-51-8) is a colorless, clear liquid at room temperature.[1][2] Its primary physical characteristics are crucial for handling, quality control, and application in synthetic processes.[1]

The following table summarizes the key physical properties of this compound.

| Physical Property | Value | Conditions |

| Boiling Point | 191°C | At atmospheric pressure (760 mmHg)[1][3] |

| 77°C | At reduced pressure (12 mmHg)[1][4][5] | |

| Density | 0.897 g/mL | At 25°C[1][4][5] |

| Molecular Formula | C7H15NO | |

| Molecular Weight | 129.20 g/mol | [1][6] |

Experimental Protocols

The following sections detail generalized, yet precise, methodologies for the experimental determination of the boiling point and density of liquid amides like this compound.

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of liquid.[7]

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Sample of this compound

-

Small test tube

-

Rubber band or wire for attachment

-

Heat source (Bunsen burner or heating mantle)

-

Mineral oil or other suitable high-boiling liquid

Procedure:

-

Sample Preparation: Add a small amount (a few drops) of this compound into the small test tube.

-

Capillary Tube Insertion: Place the capillary tube into the test tube with the open end submerged in the liquid sample.

-

Assembly: Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be aligned with the thermometer bulb.

-

Thiele Tube Setup: Insert the thermometer and test tube assembly into the Thiele tube, ensuring the sample is below the side arm of the tube. The Thiele tube should be filled with mineral oil to a level above the top side arm.

-

Heating: Gently heat the side arm of the Thiele tube. The shape of the tube is designed to allow for even heat distribution via convection currents in the oil.

-

Observation: As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube. Continue heating until a continuous and rapid stream of bubbles is observed.

-

Boiling Point Determination: Turn off the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

-

Record Data: Record the temperature at this point. It is advisable to repeat the measurement to ensure accuracy. Also, record the atmospheric pressure, as boiling point is pressure-dependent.

A pycnometer (or specific gravity bottle) is used to accurately determine the density of a liquid.

Apparatus:

-

Pycnometer (e.g., 10 mL or 25 mL)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermometer

-

Sample of this compound

-

Distilled water

-

Acetone (for cleaning and drying)

Procedure:

-

Calibration of Pycnometer Volume:

-

Thoroughly clean and dry the pycnometer.

-

Weigh the empty, dry pycnometer on the analytical balance and record its mass (m_pycnometer).

-

Fill the pycnometer with distilled water of a known temperature. Insert the stopper, ensuring any excess water is expelled through the capillary.

-

Dry the outside of the pycnometer and weigh it. Record the mass (m_pycnometer+water).

-

The mass of the water is calculated as (m_pycnometer+water - m_pycnometer).

-

The volume of the pycnometer (V_pycnometer) is determined by dividing the mass of the water by the known density of water at that specific temperature.

-

-

Measurement of Sample Density:

-

Empty the pycnometer, clean it with acetone, and ensure it is completely dry.

-

Fill the dry pycnometer with the this compound sample.

-

Insert the stopper, wipe away any excess liquid, and weigh the filled pycnometer. Record the mass (m_pycnometer+sample).

-

The mass of the sample is calculated as (m_pycnometer+sample - m_pycnometer).

-

-

Density Calculation:

-

The density of the this compound is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

-

Density = (m_pycnometer+sample - m_pycnometer) / V_pycnometer

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the characterization of the physical properties of a liquid chemical compound.

Caption: Workflow for Physical Property Determination.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. This compound 98.0+%, TCI America 25 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 4. This compound CAS#: 1114-51-8 [m.chemicalbook.com]

- 5. This compound | 1114-51-8 [chemicalbook.com]

- 6. This compound | C7H15NO | CID 66191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

Solubility of N,N-Diethylpropionamide in water and other solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N,N-Diethylpropionamide, a tertiary amide with applications as a chemical intermediate in various manufacturing processes, including pharmaceuticals and advanced materials.[1][2] Understanding its solubility in aqueous and organic solvents is critical for its effective use in synthesis, formulation, and quality control.

Core Physicochemical Properties

This compound (CAS No. 1114-51-8) is a clear, colorless liquid at room temperature.[1][3] Its molecular structure, featuring a polar amide group and nonpolar ethyl and propyl chains, governs its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C7H15NO | [3][4][5][6] |

| Molecular Weight | 129.20 g/mol | [3][4][5][6] |

| Density | ~0.897 g/mL at 25°C | [4][7] |

| Boiling Point | 191°C at 760 mmHg; 77°C at 12 mmHg | [1][4][7] |

Quantitative Solubility Data

| Solvent | Temperature | Solubility | Reference |

| Water | 25°C | 19 g/L | [3] |

Qualitative Solubility in Organic Solvents

Based on the general principles of "like dissolves like" and the known properties of similar tertiary amides such as N,N-diethylformamide and N,N-dimethylacetamide, this compound is expected to be miscible with a majority of common organic solvents.[8][9] Its polar aprotic nature facilitates interactions with a wide range of organic molecules.

-

High Expected Solubility/Miscibility: Alcohols (e.g., ethanol, methanol), ethers, ketones (e.g., acetone), and other polar aprotic solvents (e.g., dimethylformamide).[8]

-

Lower Expected Solubility: Nonpolar solvents, particularly aliphatic hydrocarbons.[9]

For precise quantification in a specific organic solvent, experimental determination is recommended.

Experimental Protocol: Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[10] The following protocol provides a detailed methodology for determining the solubility of this compound.

1. Materials and Equipment:

-

This compound (high purity)

-

Solvent of interest (e.g., water, ethanol, acetone)

-

Glass vials or flasks with screw caps

-

Analytical balance

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Calibrated positive displacement pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

-

Volumetric flasks and other standard laboratory glassware

2. Procedure:

-

Preparation:

-

Add an excess amount of this compound to a glass vial. The excess is crucial to ensure that a saturated solution is formed.[10] A five-fold excess of the estimated required amount is a good starting point.[11]

-

Add a precisely measured volume of the chosen solvent to the vial.[12]

-

Securely cap the vials to prevent solvent evaporation.[10]

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C).[12]

-

Agitate the mixtures for a sufficient period to allow them to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[10][11] It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the measured solubility does not change over time).

-

-

Phase Separation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the same constant temperature to let the undissolved this compound settle.[12]

-

Carefully separate the saturated supernatant from the excess solid. This can be achieved by either:

-

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated supernatant with the appropriate solvent.[10]

-

Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV, GC-FID) to determine the concentration of this compound.[10]

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately quantify the amount in the sample.[12]

-

-

Calculation:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mol/L.

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for solubility determination using the shake-flask method.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [guidechem.com]

- 4. This compound CAS#: 1114-51-8 [m.chemicalbook.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. This compound | 1114-51-8 [chemicalbook.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. benchchem.com [benchchem.com]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. scribd.com [scribd.com]

Spectroscopic Data for N,N-Diethylpropionamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N,N-Diethylpropionamide, a valuable intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Chemical Structure

Caption: Chemical structure of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.1 | t | 6H | CH₃ (from two ethyl groups on N) |

| ~1.15 | t | 3H | CH₃ (from propionyl group) |

| ~2.3 | q | 2H | CH₂ (from propionyl group) |

| ~3.3 | q | 4H | CH₂ (from two ethyl groups on N) |

¹³C NMR (Carbon-13 NMR) Data [1][2][3]

| Chemical Shift (δ) ppm | Assignment |

| ~10 | CH₃ (from propionyl group) |

| ~13 | CH₃ (from ethyl groups on N) |

| ~27 | CH₂ (from propionyl group) |

| ~41 | CH₂ (from ethyl groups on N) |

| ~173 | C=O (carbonyl) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~2970 | C-H stretch (alkane) |

| ~1640 | C=O stretch (amide) |

| ~1460 | C-H bend (alkane) |

| ~1270 | C-N stretch |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 129 | [M]⁺ (Molecular ion)[4][5] |

| 100 | [M - C₂H₅]⁺ |

| 72 | [M - C₂H₅CO]⁺ |

| 58 | [CH₃CH₂N=CH₂]⁺ (Base Peak)[4] |

| 57 | [M - C₄H₈O]⁺ |

| 44 | [C₂H₅N]⁺ |

| 29 | [C₂H₅]⁺[4] |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.[6] For ¹H NMR, a standard pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. For ¹³C NMR, a proton-decoupled pulse sequence was employed with a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. All chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).[6]

Infrared (IR) Spectroscopy

Sample Preparation: As this compound is a liquid at room temperature, the IR spectrum was obtained using the neat liquid. A single drop of the neat liquid was placed between two potassium bromide (KBr) plates to form a thin film.

Instrumentation and Data Acquisition: The FTIR spectrum was recorded on a Shimadzu IRAffinity-1 FTIR spectrometer.[7] The spectrum was acquired in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates was recorded prior to the sample analysis and was automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation: The sample was introduced directly into the mass spectrometer via a heated probe. A small amount of the liquid sample was placed in a capillary tube, which was then inserted into the probe.

Instrumentation and Data Acquisition: The mass spectrum was obtained using an electron ionization (EI) source on a time-of-flight (TOF) mass spectrometer.[8][9] The sample was vaporized at an inlet temperature of 200°C. The ionization energy was set to 70 eV.[8] The mass analyzer scanned a mass-to-charge (m/z) range of 10-200.

Data Interpretation Workflows

The following diagrams illustrate the logical workflows for interpreting the spectroscopic data.

Caption: Workflow for NMR spectral interpretation.

Caption: Workflow for IR spectral interpretation.

Caption: Workflow for Mass Spectrometry data interpretation.

References

- 1. This compound(1114-51-8) 13C NMR spectrum [chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. This compound | C7H15NO | CID 66191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. rsc.org [rsc.org]

- 7. pharmabeginers.com [pharmabeginers.com]

- 8. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 9. tofwerk.com [tofwerk.com]

Understanding the Mechanism of Action of N,N-Diethylpropionamide: A Technical Overview

Disclaimer: Information regarding the specific mechanism of action and detailed biological effects of N,N-Diethylpropionamide is limited in publicly available scientific literature. A key toxicological study from 1966 indicates a hypotensive effect in mice, but the full details of this study are not readily accessible. Consequently, this document summarizes the available physicochemical data and presents a generalized framework for investigating its potential mechanism of action based on established pharmacological principles.

Introduction

This compound is a chemical compound with the formula C₇H₁₅NO. It is primarily documented as a chemical intermediate used in the synthesis of various organic molecules, including pharmaceuticals such as analgesics and anticonvulsants.[1] While its role as a building block is established, its pharmacological profile remains largely uncharacterized. A singular toxicological study provides the main insight into its potential biological activity.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 1114-51-8 | [2][3][4] |

| Molecular Formula | C₇H₁₅NO | [2][3][4] |

| Molecular Weight | 129.20 g/mol | [2][3][4] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 77 °C at 12 mmHg | |

| Density | 0.897 g/mL at 25 °C | |

| Solubility in Water | 19 g/L at 25 °C | [1] |

Known Biological Activity and Toxicological Data

The primary piece of evidence for the biological activity of this compound comes from a toxicological study published in 1966 in Dissertationes Pharmaceuticae et Pharmacologicae. This study reported a blood pressure-lowering effect in mice following intraperitoneal administration.

A summary of the available toxicological data is presented in Table 2.

| Parameter | Value | Species | Route of Administration | Reference |

| LD₅₀ | 770 mg/kg | Mouse | Intraperitoneal | [5] |

| Observed Effect | Blood pressure lowering | Mouse | Intraperitoneal | [5] |

The lack of access to the full experimental details of this study prevents a deeper analysis of the dose-response relationship, the time course of the hypotensive effect, and the experimental conditions.

Postulated Mechanism of Action (Hypothetical)

Given the reported hypotensive effect, several general pharmacological mechanisms could be involved. Without specific experimental data, these remain speculative. A potential mechanism for a hypotensive effect could involve the relaxation of vascular smooth muscle, leading to vasodilation and a decrease in peripheral resistance.

Below is a generalized signaling pathway that could lead to vasodilation. It is important to note that this is a hypothetical pathway and has not been experimentally validated for this compound.

Caption: Hypothetical signaling cascade for vasodilation.

Proposed Experimental Workflow for Investigating Hypotensive Effects

To elucidate the mechanism of action of this compound, a systematic experimental approach would be required. The following workflow outlines a general strategy for such an investigation.

Caption: A general experimental workflow for pharmacological characterization.

Detailed Methodologies (Generalized Protocols)

5.1.1. In Vivo Blood Pressure Measurement in Rodents

-

Objective: To confirm and quantify the hypotensive effect of this compound.

-

Method: Male Wistar rats or C57BL/6 mice would be anesthetized, and a catheter inserted into the carotid artery for direct blood pressure measurement. A second catheter would be placed in the jugular vein for intravenous administration of the test compound. Following a stabilization period, a dose-response curve would be generated by administering increasing concentrations of this compound. Blood pressure and heart rate would be continuously monitored.

-

Data Analysis: The change in mean arterial pressure (MAP) and heart rate from baseline would be calculated for each dose. An ED₅₀ (the dose that produces 50% of the maximal effect) would be determined.

5.1.2. Isolated Aortic Ring Assay

-

Objective: To determine if this compound has a direct vasodilatory effect on blood vessels.

-

Method: Thoracic aortas would be isolated from euthanized rats or mice and cut into rings. The rings would be mounted in an organ bath containing a physiological salt solution, gassed with 95% O₂/5% CO₂, and maintained at 37°C. The rings would be pre-contracted with phenylephrine or potassium chloride. Cumulative concentrations of this compound would then be added to the bath, and the relaxation response measured isometrically.

-

Data Analysis: The percentage of relaxation relative to the pre-contraction tone would be calculated. An EC₅₀ (the concentration that produces 50% of the maximal relaxation) would be determined.

Conclusion

The available data on the mechanism of action of this compound are sparse. While there is an indication of a hypotensive effect, the underlying molecular targets and signaling pathways have not been elucidated. Further research, following a systematic pharmacological approach as outlined above, is necessary to fully characterize its biological activity and potential as a pharmacological agent. The information provided herein serves as a foundational overview based on the limited accessible literature and general pharmacological principles.

References

- 1. This compound | C7H15NO | CID 66191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. thennt.com [thennt.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. Synthesis and structure-activity relationships of amide derivatives of (4,4-difluoro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-ylidene)acetic acid as selective arginine vasopressin V2 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

N,N-Diethylpropionamide: A Technical Guide to Industrial Applications

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diethylpropionamide (DEPA), a tertiary amide with the chemical formula C₇H₁₅NO, serves as a crucial, yet often overlooked, chemical intermediate in various industrial sectors. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its primary industrial applications. The document highlights its significant role as a precursor in the synthesis of agrochemicals, particularly the herbicide Napropamide, and explores its potential as a corrosion inhibitor and an intermediate in pharmaceutical manufacturing. All quantitative data is presented in structured tables for clarity, and key experimental methodologies are detailed to enable reproducibility. Furthermore, this guide employs Graphviz diagrams to visually represent synthesis pathways and experimental workflows, offering an accessible yet thorough resource for professionals in chemical research and drug development.

Introduction

This compound, also known as N,N-diethylpropanamide, is a colorless to pale yellow liquid. While not as widely recognized as other industrial amides, DEPA's unique structural characteristics make it a valuable building block in organic synthesis. Its primary industrial significance lies in its role as a key intermediate, particularly in the production of fine chemicals for the agrochemical and pharmaceutical industries. This guide aims to consolidate the available technical information on this compound, providing researchers and industry professionals with a detailed understanding of its properties, synthesis, and applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, application in synthesis, and for quality control. The key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1114-51-8 | |

| Molecular Formula | C₇H₁₅NO | |

| Molecular Weight | 129.20 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 191 °C at 760 mmHg | |

| 77 °C at 12 mmHg | ||

| Density | 0.897 g/mL at 25 °C | |

| Refractive Index | ~1.442 at 20 °C | |

| Solubility in Water | 19 g/L at 25 °C |

Synthesis of this compound

The industrial synthesis of this compound can be achieved through two primary routes: the reaction of propionyl chloride with diethylamine or the direct amidation of propionic acid with diethylamine.

Synthesis from Propionyl Chloride and Diethylamine

This is a common and efficient laboratory and industrial method for producing N,N-disubstituted amides. The reaction involves the nucleophilic acyl substitution of propionyl chloride with diethylamine.

A detailed experimental protocol adapted from a general method for N,N-dialkylamide synthesis is as follows:

-

Reaction Setup: A solution of diethylamine (2.2 equivalents) in an appropriate organic solvent (e.g., toluene, dichloromethane) is prepared in a reaction vessel equipped with a stirrer and a cooling system.

-

Addition of Propionyl Chloride: The solution is cooled to a low temperature (e.g., 0-10 °C). Propionyl chloride (1.0 equivalent) is then added dropwise to the stirred diethylamine solution while maintaining the low temperature.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period (e.g., 2-4 hours) to ensure complete reaction.

-

Work-up: The reaction mixture is washed with water to remove diethylamine hydrochloride and any excess diethylamine. The organic layer is then separated, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.

-

Purification: The crude this compound is purified by vacuum distillation to yield a product with high purity. A patent for a similar process reports a yield of 89%.

Figure 2: Direct Amidation of Propionic Acid.

Industrial Applications

The primary industrial application of this compound is as a chemical intermediate. Its structure allows for further chemical modifications, making it a valuable precursor in the synthesis of more complex molecules.

Agrochemicals: Synthesis of Napropamide

The most significant and well-documented industrial use of this compound is as an intermediate in the production of the herbicide Napropamide. Napropamide is a selective systemic herbicide used for the control of annual grasses and broad-leaved weeds in a variety of crops.

The synthesis of Napropamide involves the reaction of an this compound derivative with a naphthoxy group. A common route proceeds via the chlorination of this compound to form N,N-diethyl-2-chloropropionamide, which is then reacted with 1-naphthol.

N,N-diethyl-2-chloropropionamide is a key intermediate synthesized from this compound.

-

Experimental Protocol:

-

This compound is reacted with a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), in an appropriate solvent.

-

The reaction is typically carried out under controlled temperature conditions to prevent side reactions.

-

After the reaction is complete, the product is isolated and purified. A patent describing a similar process for a related compound reports a yield of 93-94%.

-

-

Experimental Protocol:

-

N,N-diethyl-2-chloropropionamide is reacted with 1-naphthol in the presence of a base (e.g., sodium hydroxide, potassium carbonate) in a suitable solvent (e.g., acetone, DMF).

-

The reaction mixture is heated to facilitate the nucleophilic substitution of the chlorine atom by the naphthoxide ion.

-

Upon completion, the reaction mixture is worked up to isolate the crude Napropamide, which is then purified by recrystallization.

-

Figure 3: Synthesis of Napropamide from DEPA.

Potential Application as a Corrosion Inhibitor

Amides, including N,N-disubstituted amides, have been investigated as corrosion inhibitors for various metals, particularly steel in acidic environments. The lone pair of electrons on the nitrogen and oxygen atoms can coordinate with the metal surface, forming a protective film that inhibits corrosion.

| Inhibitor Type | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference(s) |

| N,N-dialkylamides | Mild Steel | Acidic | 70-95 (typical range for similar compounds) | General literature on amide corrosion inhibitors. |

Further research is required to quantify the specific corrosion inhibition performance of this compound under various industrial conditions.

Intermediate in Pharmaceutical Synthesis

This compound is cited as a potential intermediate in the synthesis of various pharmaceuticals, including analgesics and anticonvulsants. The amide functionality can be a stable part of a final active pharmaceutical ingredient (API) or can be a precursor to other functional groups.

While specific, large-scale industrial examples of its use as a direct precursor to a marketed drug are not widely published, its structural motif is present in some local anesthetics and other neurologically active compounds. For instance, the synthesis of some local anesthetics involves the amidation of a substituted aniline with a chloroacetyl chloride derivative, followed by reaction with a dialkylamine. While not a direct use of pre-synthesized DEPA, this highlights the importance of the N,N-diethylamide moiety in this class of drugs.

Experimental Workflows and Logical Relationships

The following diagram illustrates the general workflow for the industrial production and application of this compound.

Figure 4: Industrial Workflow for DEPA.

Conclusion

This compound is a versatile chemical intermediate with a primary and well-established role in the agrochemical industry as a precursor to the herbicide Napropamide. Its synthesis is achievable through standard amidation reactions, with the route from propionyl chloride and diethylamine being a common and high-yielding method. While its applications as a corrosion inhibitor and a pharmaceutical intermediate are plausible and supported by the general chemical literature on related compounds, specific, large-scale industrial uses in these areas are not as well-documented. This technical guide provides a solid foundation for researchers and professionals working with this compound, detailing its known industrial applications and providing a framework for exploring its potential in other areas. Further research into its quantitative performance as a corrosion inhibitor and its specific roles in the synthesis of active pharmaceutical ingredients would be of significant value.

N,N-Diethylpropionamide: A Technical Guide to Safe Handling, Storage, and Emergency Procedures

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the safe handling, storage, and disposal of N,N-Diethylpropionamide (CAS No. 1114-51-8). The following sections detail the chemical and physical properties, toxicological data, personal protective equipment (PPE) recommendations, and emergency protocols. All quantitative data is summarized in tables for clarity and ease of comparison.

Chemical and Physical Properties

This compound is a colorless to almost colorless clear liquid.[1] It is a versatile chemical intermediate used in the synthesis of more complex organic molecules, particularly in the pharmaceutical and advanced materials industries.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₅NO | [2][3] |

| Molecular Weight | 129.20 g/mol | [2][3] |

| Appearance | Colorless to almost colorless clear liquid | [4][1] |

| Boiling Point | 191 °C at 760 mmHg; 77 °C at 12 mmHg | [2][5] |

| Density | 0.897 g/mL at 25 °C | [2][5] |

| Flash Point | 73 °C (163 °F) | [1][5] |

| Refractive Index | ~1.442 at 20 °C | [5] |

| Water Solubility | 19 g/L at 25 °C | [4] |

| pKa | -0.41 (Predicted) | [4][5] |

Toxicological Data

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[3][6] It is moderately toxic by the intraperitoneal route.[4] When heated to decomposition, it emits toxic vapors of nitrogen oxides (NOx).[4]

Table 2: Acute Toxicity Data for this compound

| Route of Exposure | Species | Value | Reference |

| Intraperitoneal | Mouse | LD50: 770 mg/kg | [4][5] |

| Oral | Not specified | Acute toxicity, Category 4 | [4][3] |

| Dermal | Not specified | Acute toxicity, Category 4 | [4][3] |

| Inhalation | Not specified | Acute toxicity, Category 4 | [4][3] |

Experimental Protocols for Toxicity Assessment

While specific experimental reports for this compound are not publicly available, the toxicity data presented would have been generated following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral, Dermal, and Inhalation Toxicity

The classification of this compound as "Acute toxicity - Category 4" for oral, dermal, and inhalation routes suggests that its toxicity has been evaluated using methods similar to the following OECD guidelines:

-

OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method: This method involves a stepwise procedure with the use of a small number of animals per step.[7][3] The outcome of each step determines the next step, allowing for classification of the substance's toxicity.

-

OECD Test Guideline 402: Acute Dermal Toxicity: This guideline details a procedure where the substance is applied to the clipped skin of animals, typically for a 24-hour period.[8][9][10][11] Observations for signs of toxicity and mortality are made over a 14-day period.[10]

-

OECD Test Guideline 403: Acute Inhalation Toxicity: This method exposes animals to the test substance as a gas, vapor, or aerosol for a defined period (usually 4 hours).[2][5][12] Animals are then observed for at least 14 days.[2][5]

Intraperitoneal LD50 Determination in Mice

The reported intraperitoneal LD50 of 770 mg/kg in mice would have been determined through a protocol involving the following general steps:

-

Animal Preparation: Healthy, young adult mice of a specific strain and weight range are selected and acclimatized to laboratory conditions.

-

Dose Preparation: The test substance, this compound, is prepared in a suitable vehicle at various concentrations.

-

Administration: Graded doses of the substance are administered via intraperitoneal injection to different groups of animals.

-

Observation: The animals are observed for signs of toxicity and mortality over a specified period, typically up to 14 days.

-

LD50 Calculation: The dose that is lethal to 50% of the animals in a group (LD50) is calculated using statistical methods, such as the Probit analysis.

Safety and Handling

Proper handling of this compound is crucial to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the specific experimental procedures should be conducted to determine the appropriate level of PPE. The following are general recommendations:

-

Eye and Face Protection: Wear chemical safety goggles or a face shield that conforms to recognized standards (e.g., OSHA's 29 CFR 1910.133 or European Standard EN166).

-

Skin Protection:

-

Gloves: Wear compatible chemical-resistant gloves. Butyl rubber or Viton gloves are generally recommended for their high resistance to a wide range of organic compounds.[10] Nitrile gloves may offer splash protection but should be changed immediately upon contamination.[10]

-

Protective Clothing: A laboratory coat should be worn.[10] For tasks with a higher risk of splashing, a chemical-resistant apron is recommended.[10]

-

-

Respiratory Protection: All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[10] If engineering controls are not sufficient, a respirator with an appropriate cartridge (e.g., type ABEK (EN 14387)) should be used.

General Handling Procedures

-

Avoid contact with eyes, skin, and clothing.[12]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[4][13]

-

Handle under an inert atmosphere if the material is air-sensitive.

Storage

Proper storage of this compound is essential for maintaining its quality and ensuring safety.

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[14]

Emergency Procedures

First Aid Measures

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[4][12] If breathing is difficult, give oxygen.[12] If not breathing, give artificial respiration.[12] Seek medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[12][13] Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12][13] Remove contact lenses if present and easy to do.[13] Seek medical attention.

-

Ingestion: Do NOT induce vomiting.[12] If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink.[12] Seek immediate medical attention.[12]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[12][13]

-

Specific Hazards: The substance is a combustible liquid.[1][12] Vapors may be heavier than air and can travel to a source of ignition and flash back.[12] Containers may explode when heated.[12] During a fire, irritating and highly toxic gases may be generated.[12]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[8][12][13]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Ensure adequate ventilation.[8][15] Remove all sources of ignition.[8][12] Wear appropriate personal protective equipment.[8]

-

Environmental Precautions: Prevent the substance from entering drains, sewers, or waterways.[8][12]

-

Containment and Cleanup: Absorb the spill with an inert material such as vermiculite, sand, or earth, and place it in a suitable, closed container for disposal.[12] Use spark-proof tools.[12]

Visualizations

The following diagrams illustrate logical workflows for handling and emergency procedures related to this compound.

Caption: General Handling Workflow for this compound.

Caption: Accidental Spill Response Workflow.

References

- 1. oecd.org [oecd.org]

- 2. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 3. researchgate.net [researchgate.net]

- 4. Acute toxicity study for inhalation | PPTX [slideshare.net]

- 5. oecd.org [oecd.org]

- 6. This compound | C7H15NO | CID 66191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 8. oecd.org [oecd.org]

- 9. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 10. nucro-technics.com [nucro-technics.com]

- 11. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 12. oecd.org [oecd.org]

- 13. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]

- 14. biosafety.mcmaster.ca [biosafety.mcmaster.ca]

- 15. oecd.org [oecd.org]

Methodological & Application

Application Notes and Protocols for N,N-Diethylpropionamide as a Solvent in Chemical Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diethylpropionamide (DEPA) is a polar aprotic solvent with a variety of potential applications in chemical synthesis. Its properties, including a relatively high boiling point and miscibility with many organic solvents, make it a subject of interest for creating specific reaction environments. This document provides an overview of its physicochemical properties and outlines a general protocol for its use as a solvent, based on its characteristics as a N,N-dialkylamide. While specific documented applications of DEPA as a primary solvent in a wide range of reactions are limited in publicly available literature, its profile suggests suitability for reactions where other polar aprotic solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) are employed.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use as a solvent and for ensuring safe handling. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1114-51-8 | [1][2][3][4] |

| Molecular Formula | C₇H₁₅NO | [1][2] |

| Molecular Weight | 129.20 g/mol | [1][2] |

| Appearance | Clear, colorless liquid | [1][3] |

| Boiling Point | 191 °C at 760 mmHg | [1] |

| 77 °C at 12 mmHg | [1][4] | |

| Density | 0.897 g/mL at 25 °C | [1][4] |

| Solubility in Water | 19 g/L at 25 °C | [3] |

| Refractive Index | ~1.43 - 1.44 | [1] |

Applications in Chemical Synthesis

While detailed protocols for a broad spectrum of reactions using this compound as a solvent are not extensively documented, its nature as a polar aprotic amide solvent suggests its utility in the following types of reactions:

-

Nucleophilic Substitution Reactions: Its polarity can help to solvate cations, potentially enhancing the reactivity of the corresponding anionic nucleophile.

-

Coupling Reactions: In reactions such as Ullmann condensations, polar aprotic solvents are often required to facilitate the dissolution of reactants and catalysts, and to achieve the necessary high reaction temperatures.[5]

-

Polymer Chemistry: As an amide solvent, it could be explored as a medium for polymerization reactions, particularly for polymers that are soluble in such solvents.

It is important to note that this compound is also widely used as a chemical intermediate in the synthesis of various compounds, including pharmaceuticals and agrochemicals.[2][5]

Experimental Protocols

Due to the limited specific examples in the literature of this compound as a primary solvent, a general protocol for its use is provided below. This protocol is based on standard practices for handling polar aprotic solvents in moisture-sensitive reactions.

General Protocol for a Moisture-Sensitive Reaction in this compound

Objective: To provide a general workflow for conducting a chemical reaction under anhydrous conditions using this compound as the solvent.

Materials:

-

This compound (anhydrous grade)

-

Reactants and catalysts

-

Anhydrous workup solvents (e.g., diethyl ether, ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

-

Inert gas (e.g., nitrogen or argon)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.), oven-dried

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Syringes and needles for transfer of reagents

Workflow Diagram:

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C7H15NO | CID 66191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. This compound CAS#: 1114-51-8 [m.chemicalbook.com]

- 5. WO2009004642A2 - PROCESS FOR MANUFACTURE OF HIGH PURITY D-(-)-N, N-DIETHYL-2-(α- NAPHTHOXY) PROPIONAMIDE - Google Patents [patents.google.com]

Application Notes and Protocols for the Laboratory Synthesis of N,N-Diethylpropionamide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed protocols for the laboratory synthesis of N,N-Diethylpropionamide, a valuable amide intermediate in organic synthesis and pharmaceutical development. Two primary, reliable methods are presented: the reaction of propionyl chloride with diethylamine (Schotten-Baumann conditions) and the direct coupling of propionic acid with diethylamine using a carbodiimide activating agent. These protocols include comprehensive step-by-step instructions, reagent details, safety precautions, purification methods, and characterization data. The information is intended to guide researchers in the safe and efficient laboratory-scale production of this compound.

Introduction

This compound (DEPA) is a tertiary amide with applications as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its structure consists of a propanoyl group attached to a diethylamino group. The efficient and reproducible synthesis of DEPA is crucial for research and development in these fields. This document outlines two robust and commonly employed synthetic routes.

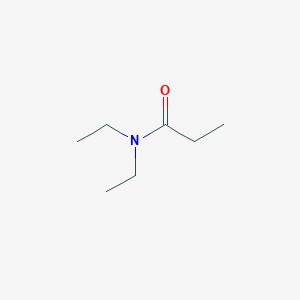

Chemical Structure:

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1114-51-8 | [1][2] |

| Molecular Formula | C₇H₁₅NO | [1][2] |

| Molecular Weight | 129.20 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 191 °C at 760 mmHg; 77 °C at 12 mmHg | [3][4] |

| Density | 0.897 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.442 | [3] |

| Solubility | Soluble in water (19 g/L at 25 °C) and common organic solvents. | [2] |

Synthetic Protocols

Two primary methods for the synthesis of this compound are detailed below.

This method is a classic and highly efficient way to form amides from acyl chlorides and amines.[3][5][6] The reaction is typically performed in a two-phase system with an aqueous base to neutralize the hydrochloric acid byproduct.[1][5]

Reaction Scheme:

CH₃CH₂COCl + (CH₃CH₂)₂NH + NaOH → CH₃CH₂CON(CH₂CH₃)₂ + NaCl + H₂O

Table 2: Reagents and Materials for Protocol 1

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (for ~0.1 mol scale) | Notes |

| Propionyl Chloride | 92.52 | 9.25 g (8.5 mL, 0.1 mol) | Corrosive, handle in a fume hood. |

| Diethylamine | 73.14 | 8.05 g (11.5 mL, 0.11 mol) | Corrosive and flammable. |

| Sodium Hydroxide (NaOH) | 40.00 | ~50 mL of 10% aqueous solution (~0.125 mol) | Corrosive. |

| Dichloromethane (CH₂Cl₂) | 84.93 | ~150 mL | Organic solvent for reaction and extraction. |

| Hydrochloric Acid (HCl) | 36.46 | As needed (1 M aqueous solution) | For workup to remove excess amine. |

| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | ~50 mL | For washing. |

| Saturated Sodium Chloride (Brine) | 58.44 | ~50 mL | For washing. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~5-10 g | Drying agent. |

| Round-bottom flask (250 mL) | - | 1 | - |

| Addition funnel (100 mL) | - | 1 | - |

| Magnetic stirrer and stir bar | - | 1 | - |

| Ice bath | - | 1 | - |

| Separatory funnel (500 mL) | - | 1 | - |

| Rotary evaporator | - | 1 | - |

| Distillation apparatus | - | 1 | - |

Experimental Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve diethylamine (8.05 g, 0.11 mol) in 50 mL of dichloromethane. Cool the flask in an ice bath.

-

Addition of Reactants: In a separate beaker, prepare a solution of propionyl chloride (9.25 g, 0.1 mol) in 25 mL of dichloromethane. Transfer this solution to the addition funnel.

-

Reaction: Slowly add the propionyl chloride solution dropwise to the stirred diethylamine solution over 30 minutes. Simultaneously, add the 10% aqueous sodium hydroxide solution dropwise from a second addition funnel (or in portions) to maintain the reaction mixture at a slightly basic pH (pH 8-10, check with pH paper). Ensure the temperature is maintained below 10 °C during the addition.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Workup: Transfer the reaction mixture to a 500 mL separatory funnel. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with:

-

50 mL of 1 M HCl to remove any unreacted diethylamine.

-

50 mL of saturated NaHCO₃ solution to neutralize any remaining acid.

-

50 mL of brine to remove residual water.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane using a rotary evaporator.

-

Purification: The crude this compound is purified by vacuum distillation. Collect the fraction boiling at approximately 77 °C at 12 mmHg.[3]

Table 3: Expected Yield and Purity for Protocol 1

| Parameter | Expected Value |

| Yield | 85-95% |

| Purity (by GC-MS) | >98% |

This method avoids the use of the highly reactive and moisture-sensitive propionyl chloride by activating the carboxylic acid in situ with a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Reaction Scheme:

CH₃CH₂COOH + (CH₃CH₂)₂NH + Coupling Agent → CH₃CH₂CON(CH₂CH₃)₂ + Byproducts

Table 4: Reagents and Materials for Protocol 2 (using EDC)

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (for ~0.05 mol scale) | Notes |

| Propionic Acid | 74.08 | 3.7 g (3.7 mL, 0.05 mol) | Corrosive. |